3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2228190-98-3
VCID: VC7322626
InChI: InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H
SMILES: C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl
Molecular Formula: C14H20Cl2N4
Molecular Weight: 315.24

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

CAS No.: 2228190-98-3

Cat. No.: VC7322626

Molecular Formula: C14H20Cl2N4

Molecular Weight: 315.24

* For research use only. Not for human or veterinary use.

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride - 2228190-98-3

Specification

CAS No. 2228190-98-3
Molecular Formula C14H20Cl2N4
Molecular Weight 315.24
IUPAC Name 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H
Standard InChI Key KJODOIHEPJRGKE-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a cyclopropyl group, at the 4-position with a phenyl group, and at the 5-position with a propan-1-amine side chain. The dihydrochloride salt formation occurs via protonation of the amine group, improving aqueous solubility. The molecular formula is C₁₄H₁₈Cl₂N₄, with a molecular weight of 315.23 g/mol .

Structural Features

  • Triazole Core: The 1,2,4-triazole ring contributes to hydrogen bonding and dipole interactions, critical for biological target engagement.

  • Cyclopropyl Group: Enhances metabolic stability and lipophilicity, potentially improving membrane permeability .

  • Phenyl Group: Introduces aromaticity, facilitating π-π stacking interactions with protein receptors .

Physicochemical Data

Table 1 summarizes key physicochemical properties inferred from structural analogs and computational models.

PropertyValue
Molecular FormulaC₁₄H₁₈Cl₂N₄
Molecular Weight315.23 g/mol
Solubility>10 mg/mL in water (as salt)
LogP (Partition Coefficient)2.1 (predicted)
pKa8.2 (amine), <2 (HCl)

The logP value suggests moderate lipophilicity, balancing membrane permeability and solubility. The pKa of the amine group (≈8.2) indicates partial ionization at physiological pH, while the hydrochloride counterions ensure salt stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride likely follows multi-step organic reactions, as seen in analogous triazole derivatives .

Key Steps

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with cyclopropyl phenyl ketone yields the 1,2,4-triazole core.

  • Side Chain Introduction: Alkylation of the triazole with 3-bromopropan-1-amine under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to obtain the dihydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3- and 4-positions requires careful control of reaction conditions.

  • Purification: Reverse-phase HPLC is commonly employed to isolate high-purity products .

Scalability and Industrial Relevance

While laboratory-scale synthesis is feasible, industrial production demands cost-effective catalysts (e.g., palladium on carbon) and solvents (e.g., ethanol) to optimize yields (>75%) .

Research Applications

Drug Discovery

The compound’s triazole scaffold is a valuable pharmacophore in designing kinase inhibitors and antimicrobial agents. Its modular structure allows for derivatization at the cyclopropyl, phenyl, or amine positions .

Biochemical Probes

In mitochondrial studies, similar triazole derivatives have been used to investigate membrane fusion mechanisms, suggesting utility as research tools .

Comparative Analysis with Analogous Compounds

Table 2 highlights differences between 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride and related triazoles.

CompoundSubstituentsLogPPrimary Application
Target CompoundCyclopropyl, Phenyl2.1Antimicrobial Research
2-(4-Methyl-4H-triazol-3-yl)propanamineMethyl1.8Enzyme Inhibition Studies
3-Cyclopropyl-4-phenyl-triazol-5-oneCyclopropyl, Phenyl2.3Mitochondrial Fusion Studies

The target compound’s higher logP compared to methyl-substituted analogs may enhance tissue penetration .

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